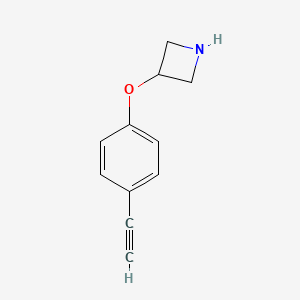![molecular formula C10H9ClF3NO B1416041 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine CAS No. 2228547-21-3](/img/structure/B1416041.png)
3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study reported the synthesis of compounds by chlorination of pyridine acid derivative, which was further coupled with amine to form amide .
Scientific Research Applications
Building Blocks in Medicinal Chemistry
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine, are used as building blocks in the preparation of various compounds. They can be transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks, which are eligible precursors for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. These compounds are significant for developing new pharmaceuticals and complex molecules in medicinal chemistry (Dao Thi et al., 2018).
Synthesis of Piperidines
The synthesis of cis-3,4-disubstituted piperidines involves the transformation of 2-(2-mesyloxyethyl)azetidines. These reactions result in the stereoselective preparation of various new 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This method provides easy access to 5,5-nor-dimethyl analogues of piperidines, which are valuable templates in medicinal chemistry (Mollet et al., 2011).
Insecticidal Agents
Research has been conducted on the green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, which are derived from compounds similar to 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine. These compounds have shown promising results as potential insecticidal agents against Periplaneta americana (Jain et al., 2013).
Synthesis of Tubulin-Targeting Antitumor Agents
A study on 3-phenoxy-1,4-diarylazetidin-2-ones revealed their use in the discovery of potent antiproliferative compounds. These compounds have shown significant activity in inhibiting the polymerization of tubulin in vitro, disrupting microtubular structure in breast cancer cells, and causing G2/M arrest and apoptosis. They are potential candidates for clinical development as antitumor agents (Greene et al., 2016).
Antioxidant Activity
Schiff bases and azetidines derived from phenyl urea derivatives, closely related to 3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine, have been synthesized and evaluated for in-vitro antioxidant activity. They have shown moderate to significant antioxidant effects compared to ascorbic acid, indicating their potential medicinal importance (Nagavolu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c11-9-2-1-6(16-7-4-15-5-7)3-8(9)10(12,13)14/h1-3,7,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOMMXSUJRBDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



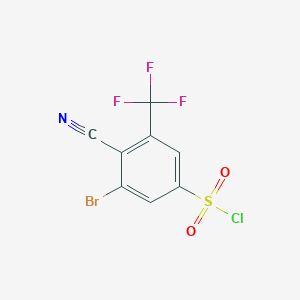
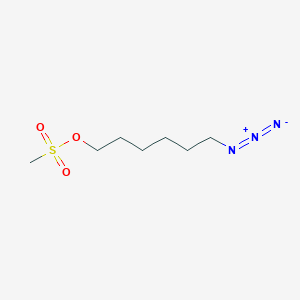
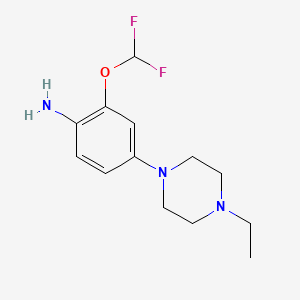
![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)
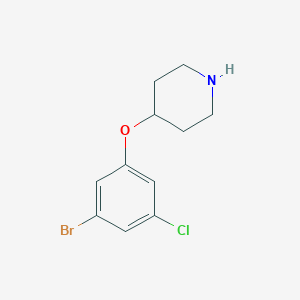
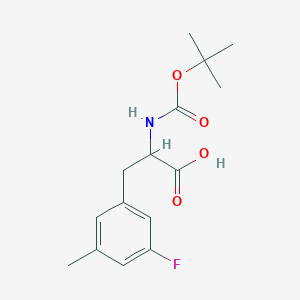
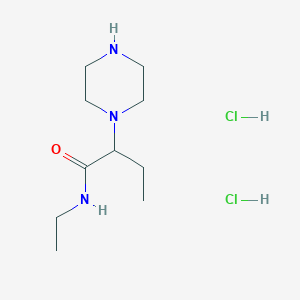
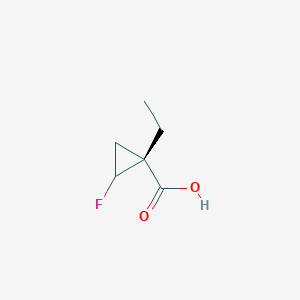
![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)
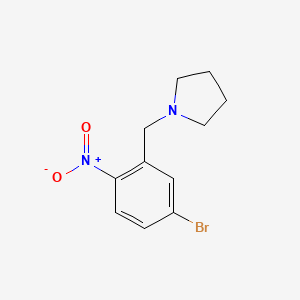
![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)

